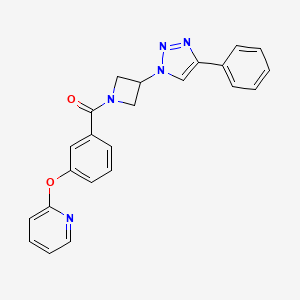

(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Description

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a heterocyclic molecule featuring a triazole ring, an azetidine moiety, and a methanone bridge connecting a pyridin-2-yloxy-substituted phenyl group. Its structural complexity arises from the integration of pharmacophoric elements:

- Triazole ring: Known for metabolic stability and hydrogen-bonding capabilities, enhancing target binding .

- Azetidine: A strained four-membered ring that improves conformational rigidity and bioavailability .

Synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, to form the triazole core, followed by coupling reactions to integrate the azetidine and methanone moieties .

Properties

IUPAC Name |

[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N5O2/c29-23(18-9-6-10-20(13-18)30-22-11-4-5-12-24-22)27-14-19(15-27)28-16-21(25-26-28)17-7-2-1-3-8-17/h1-13,16,19H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKIJBWCLKYCSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)N4C=C(N=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit promising anticancer activity. These compounds are known to interact with various targets, including enzymes like aromatase.

Mode of Action

Similar 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding. This interaction can lead to changes in the target’s function, potentially inhibiting its activity and leading to cell death in the case of cancer cells.

Biochemical Pathways

Similar 1,2,4-triazole derivatives have been reported to affect various pathways related to cell proliferation and survival. The downstream effects of these pathway alterations can include cell cycle arrest and apoptosis, contributing to the compound’s anticancer activity.

Pharmacokinetics

1,2,4-triazole derivatives are generally known to have good pharmacokinetic properties due to their ability to form hydrogen bonds with different targets. This can improve their absorption, distribution, metabolism, and excretion (ADME) properties, enhancing their bioavailability.

Biochemical Analysis

Biochemical Properties

Triazole derivatives are known to interact with a variety of enzymes and proteins. The nature of these interactions is largely dependent on the specific structure of the triazole derivative and the biomolecules it interacts with.

Cellular Effects

Some triazole derivatives have been found to exhibit cytotoxic activities against certain cancer cell lines. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some triazole derivatives have been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics.

Temporal Effects in Laboratory Settings

Triazole compounds are generally known for their high chemical stability.

Biological Activity

The compound (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone is a novel organic molecule that combines various bioactive structural elements. Its unique configuration suggests potential pharmacological applications, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

This compound features:

- Azetidine ring : A four-membered nitrogen-containing ring.

- Triazole moiety : Known for its bioactivity, particularly in antifungal and anticancer properties.

- Pyridine and phenyl groups : These aromatic systems enhance the compound's stability and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C20H17N7O |

| Molecular Weight | 371.4 g/mol |

| CAS Number | 2034265-91-1 |

Antimicrobial Activity

Research indicates that compounds with triazole and pyridine functionalities exhibit significant antimicrobial properties. The triazole ring is particularly noted for its effectiveness against a range of fungi and bacteria. For instance, derivatives similar to this compound have shown potent activity against strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) often in the low micromolar range .

Anticancer Potential

The structural components of this compound suggest potential as an anticancer agent. Studies on similar triazole-containing compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The interaction with specific enzymes such as aromatase has been highlighted as a mechanism through which these compounds exert their effects, leading to decreased estrogen biosynthesis .

Anti-inflammatory Effects

Compounds containing the triazole moiety are also known for their anti-inflammatory properties. The ability to inhibit nitric oxide production in inflammatory models has been documented, suggesting that this compound may similarly modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

- Antimicrobial Studies :

-

Anticancer Activity :

- Research involving triazole-based compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. Specific attention was given to their mechanism of action involving apoptosis pathways.

- Inflammation Models :

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and azetidine functionalities often exhibit antimicrobial properties. For instance, derivatives of triazole have been shown to possess activity against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Studies have suggested that triazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. The incorporation of azetidine rings may enhance their efficacy and selectivity against cancerous cells. For example, certain azetidine-containing compounds have demonstrated cytotoxic effects on breast cancer cell lines, indicating potential for development as anticancer drugs .

Anti-inflammatory Activity

Compounds similar to (3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone have been investigated for their anti-inflammatory properties. The triazole ring is known to modulate inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or other inflammatory diseases .

Neurological Implications

There is emerging interest in the neuroprotective effects of triazole derivatives. Some studies suggest that these compounds may help in managing neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues .

Synthesis and Evaluation

A comprehensive study on the synthesis of related azetidine-triazole compounds was conducted, highlighting their biological evaluation against various pathogens. The study demonstrated that specific modifications to the azetidine structure significantly enhanced antimicrobial activity .

Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship of triazole derivatives. It was found that varying substituents on the phenyl rings could lead to improved potency against specific targets, showcasing the importance of molecular design in drug development .

Comparison with Similar Compounds

Key Observations :

- Triazole Positioning : The target compound and S727-1334 share a triazole-azetidine core, but substituent positions differ (pyridin-2-yloxy vs. pyridin-4-yloxy), which may alter electronic and steric profiles .

Physicochemical and Bioactivity Comparisons

Table 2: Spectral and Bioactivity Data

Key Observations :

- Bioactivity Gaps : The target compound lacks direct bioactivity data, but analogs like and show anticancer and antibacterial effects, suggesting plausible avenues for testing.

- Spectral Trends: C=O stretches in methanone derivatives appear near 1710 cm⁻¹, consistent across analogs .

Computational and Crystallographic Insights

While crystallographic data for the target compound is unavailable, related triazole-azetidine structures (e.g., ) are refined using SHELXL and visualized via WinGX/ORTEP . These tools resolve conformational details critical for structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.